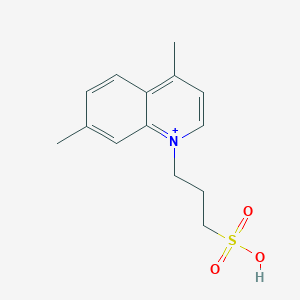
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,7-dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Quinoline Compounds
A study by Shirini et al. (2014) demonstrated the use of a novel Brønsted acidic ionic liquid in the synthesis of quinoline polycyclic compounds. This process involved the condensation of 2-aminoaryl ketones and β-ketoesters/ketones, highlighting the potential use of similar compounds in organic synthesis and catalysis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).
2. Structural Studies in Crystallography
Research by Smith et al. (2007) on the structure of 2-Carboxyquinolinium–2,4,6-trinitrobenzenesulfonate–quinolinium-2-carboxylate has implications for understanding the molecular and crystal structures of quinoline derivatives, which is essential for the development of new materials and drugs (Smith, Wermuth, & White, 2007).
3. Mass Spectrometry Analysis
A study by Weisz et al. (2001) used mass spectrometry to analyze isomeric quinolines, demonstrating the role of compounds like 3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid in facilitating the structural elucidation of complex organic molecules (Weisz, Andrzejewski, Fales, & Mandelbaum, 2001).
4. Catalysis in Organic Synthesis
Kiasat et al. (2013) explored the use of poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate as a catalyst for the preparation of substituted quinolines. This showcases the potential of similar sulfonic acid compounds in catalyzing organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).
5. Antimicrobial Activity
Fadda et al. (2016) synthesized and evaluated the antimicrobial properties of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. This research highlights the potential of quinolinium-based compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Eigenschaften
Produktname |
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid |
|---|---|
Molekularformel |
C14H18NO3S+ |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
3-(4,7-dimethylquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C14H17NO3S/c1-11-4-5-13-12(2)6-8-15(14(13)10-11)7-3-9-19(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3/p+1 |
InChI-Schlüssel |
KXQUCGNMIIJFLD-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)C)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1230496.png)
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)
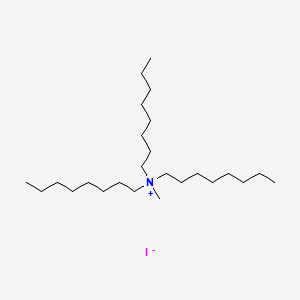
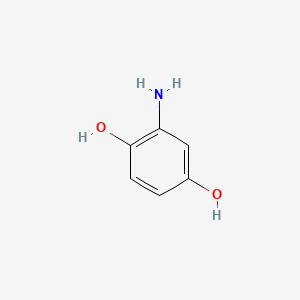
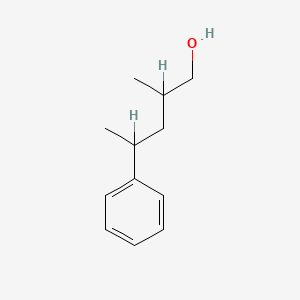
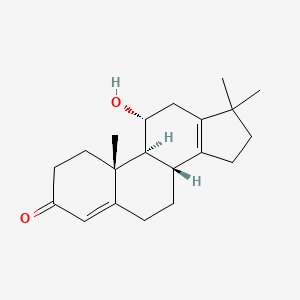
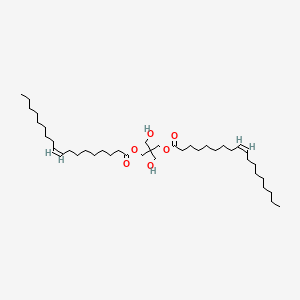
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
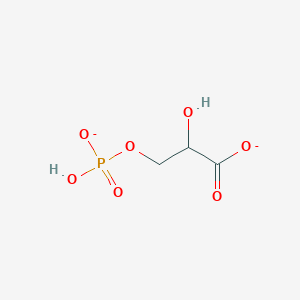
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
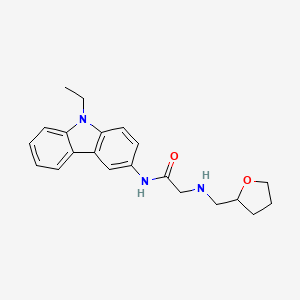
![4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1230516.png)